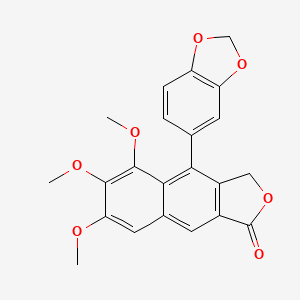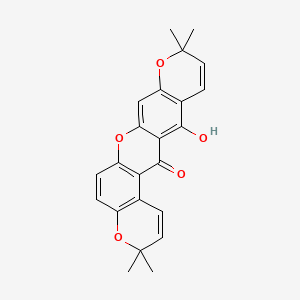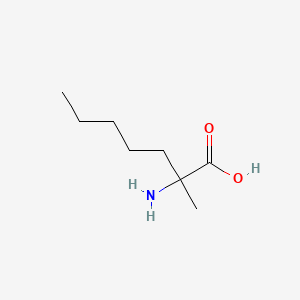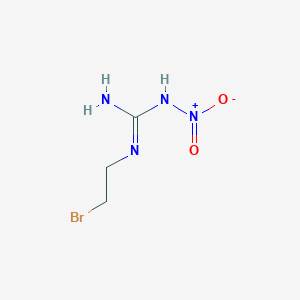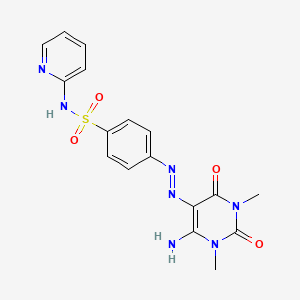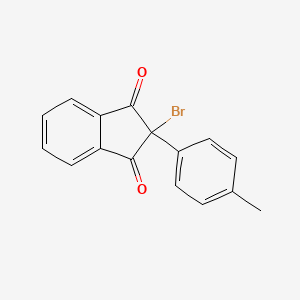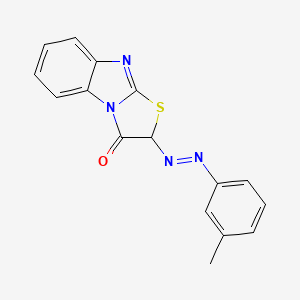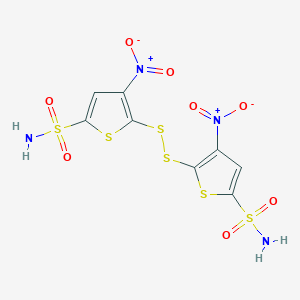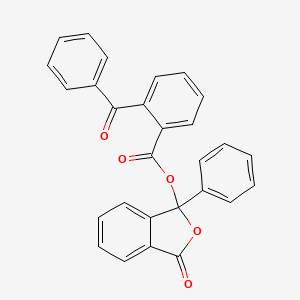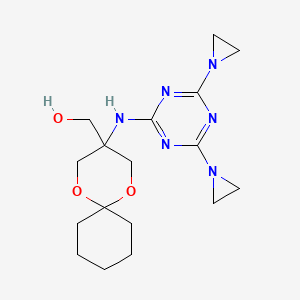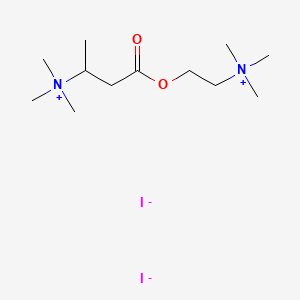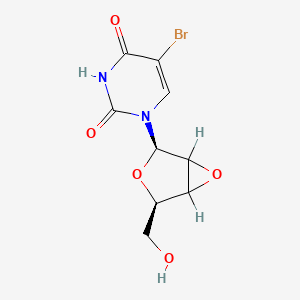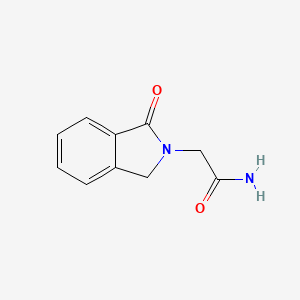
2-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide is a chemical compound with a unique structure that includes an isoindoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring .
Applications De Recherche Scientifique
2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities.
Uniqueness
Its isoindoline ring system provides a versatile scaffold for the development of new compounds with tailored properties .
Propriétés
Numéro CAS |
30787-14-5 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c11-9(13)6-12-5-7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,13) |
Clé InChI |
BRYXZXAWRITIBR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


